1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one
Description
1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one is a chemical compound with the molecular formula C13H18N2O. It is also known by its IUPAC name, 1-(3-isopropylphenyl)tetrahydropyrimidin-2(1H)-one. This compound is characterized by a diazinanone ring structure substituted with a propan-2-yl group on the phenyl ring. It is a white powder with a molecular weight of 218.3 g/mol .
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)11-5-3-6-12(9-11)15-8-4-7-14-13(15)16/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEZRWWUXGABDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one typically involves the reaction of 3-isopropylaniline with a suitable diazinanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The diazinanone ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
1-(3-Isopropylphenyl)tetrahydropyrimidin-2(1H)-one: Shares a similar core structure but differs in the substitution pattern.
3-(Propan-2-yl)phenyl derivatives: Compounds with similar phenyl ring substitutions but different functional groups on the diazinanone ring.
Uniqueness: 1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound this compound features a diazinan ring system that is significant in medicinal chemistry due to its diverse biological activities. The presence of the propan-2-yl group and the phenyl moiety contributes to its chemical reactivity and interaction with biological targets.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 220.28 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related diazinan derivatives has shown promising results in inhibiting the growth of breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various diazinan derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds with structural similarities to this compound exhibited IC values in the low micromolar range, indicating potent anticancer activity .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds in this class have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related cellular damage.
The antioxidant mechanism is believed to involve the modulation of enzymatic activities related to oxidative stress. For example, studies have reported increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) following treatment with similar compounds . This suggests that this compound may enhance cellular defense against oxidative damage.
Wound Healing Properties
Another area of interest is the role of this compound in wound healing. Research involving synthetic chalcones indicates that compounds with similar structures can accelerate wound healing by promoting collagen deposition and reducing inflammatory responses .
Experimental Findings
In an experimental model using rats, the application of a related compound led to enhanced wound closure rates compared to control treatments. Histological analysis revealed increased collagen content and reduced inflammation at the wound site . This underscores the potential therapeutic applications of this compound in regenerative medicine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
